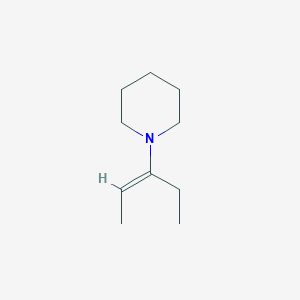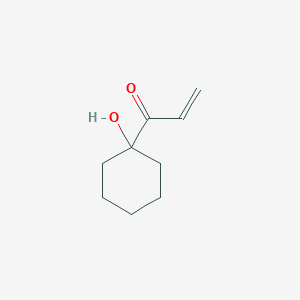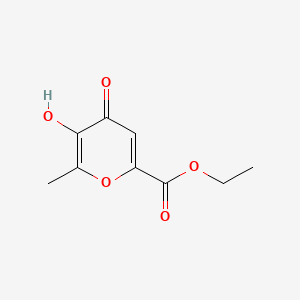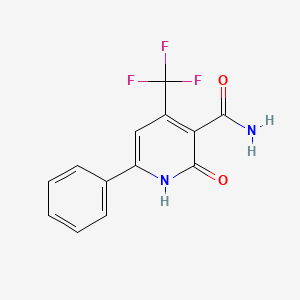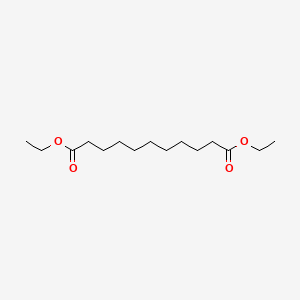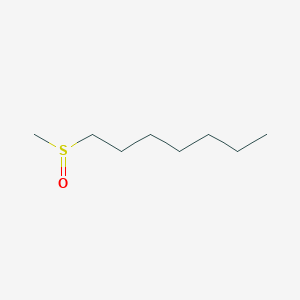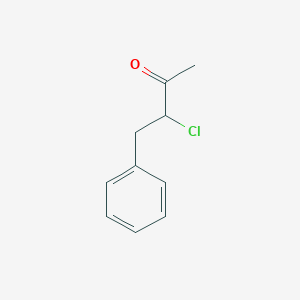
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione: is a complex organotin compound characterized by its unique structure, which includes multiple phenyl groups and a benzodioxastannepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione typically involves the reaction of dibutyltin dichloride with a suitable phenyl-substituted dioxastannepine precursor. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
科学的研究の応用
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the phenyl groups and the tin center, which can form coordination bonds with the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
1,4-Dibutyl-5,6,7,8-tetraethyl-2,3-di(2-heptyn-1-yl)anthracene: Another organotin compound with a different core structure.
(3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A compound with a similar phenyl-substituted structure but different functional groups.
Uniqueness
3,3-Dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione is unique due to its specific combination of phenyl groups and the benzodioxastannepine core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
23535-91-3 |
|---|---|
分子式 |
C40H38O4Sn |
分子量 |
701.4 g/mol |
IUPAC名 |
3,3-dibutyl-6,7,8,9-tetraphenyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C32H22O4.2C4H9.Sn/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24;2*1-3-4-2;/h1-20H,(H,33,34)(H,35,36);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
FIFSTNWVECCMFP-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



